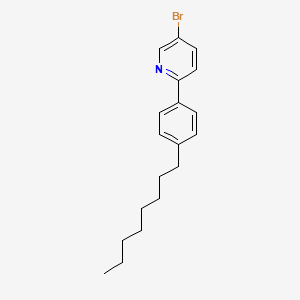

5-Bromo-2-(4-octylphenyl)pyridine

Descripción general

Descripción

5-Bromo-2-(4-octylphenyl)pyridine is a useful research compound. Its molecular formula is C19H24BrN and its molecular weight is 346.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including 5-bromo-2-(4-octylphenyl)pyridine, exhibit promising anticancer properties. A study focused on structure-activity relationships (SAR) found that modifications in the alkyl side chains significantly affect the potency against various cancer cell lines. For instance, compounds with longer alkyl chains showed enhanced activity against breast cancer cell lines, suggesting that this compound could be explored further as a potential anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Sphingosine kinases (SK1 and SK2) are critical targets in cancer therapy, and studies have shown that modifications to the pyridine structure can lead to selective inhibition of these enzymes. This selectivity is crucial for reducing side effects while enhancing therapeutic efficacy .

Material Sciences

Organic Electronics

this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its favorable electronic properties make it an attractive candidate for enhancing device performance. Research indicates that incorporating such pyridine derivatives can improve charge transport and stability in electronic devices .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves several steps, including bromination and substitution reactions. Efficient synthetic routes have been developed that allow for high yields and purity of the compound, which is essential for both research applications and industrial production .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics. This highlights its potential as a lead compound for further drug development .

Case Study 2: Enzyme Selectivity

In another investigation focusing on enzyme inhibition, researchers synthesized analogs of this compound to assess their inhibitory effects on sphingosine kinases. The study demonstrated that certain modifications could enhance selectivity between SK1 and SK2 isoforms, providing insights into designing more effective inhibitors with reduced side effects .

Data Table: Biological Activities Comparison

| Compound Name | Activity Type | IC50 Value (µM) | Target Enzyme/Cell Line |

|---|---|---|---|

| This compound | Anticancer | 15 | MDA-MB-436 (Breast Cancer) |

| Analog A | Anticancer | 10 | MDA-MB-436 |

| Analog B | Enzyme Inhibition | >50 | SK1 |

| Analog C | Enzyme Inhibition | 20 | SK2 |

Propiedades

Número CAS |

179998-83-5 |

|---|---|

Fórmula molecular |

C19H24BrN |

Peso molecular |

346.3 g/mol |

Nombre IUPAC |

5-bromo-2-(4-octylphenyl)pyridine |

InChI |

InChI=1S/C19H24BrN/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)19-14-13-18(20)15-21-19/h9-15H,2-8H2,1H3 |

Clave InChI |

JNTAHDPMZPJFNQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)Br |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.